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Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule that functions as a
potent inhibitor of the M1 family of zinc-dependent aminopeptidases.[1][2] It has demonstrated
significant anti-tumor activity in both preclinical models and clinical trials, particularly in the
context of hematological malignancies such as acute myeloid leukemia (AML) and
myelodysplastic syndromes (MDS).[3][4][5] Tosedostat is a prodrug that, upon entering a cell,
is converted by intracellular esterases into its active metabolite, CHR-79888.[1][6] This active
form is poorly membrane-permeable, leading to its accumulation within the cell, where it exerts
its inhibitory effects on target aminopeptidases.[1][7] The primary mechanism of action involves
the disruption of protein turnover and amino acid homeostasis, which preferentially affects
highly proliferative cancer cells.[8][9]

Mechanism of Action: Depriving Cancer Cells of
Essential Building Blocks

The M1 family of aminopeptidases, including aminopeptidase N (APN or CD13), puromycin-
sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase, play a crucial role in
the final stages of protein degradation.[2][6] They are responsible for cleaving single amino
acids from the N-terminus of peptides, contributing to the intracellular pool of free amino acids
required for the synthesis of new proteins.[4]
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Tosedostat's active metabolite, CHR-79888, potently inhibits these enzymes.[6] This inhibition
leads to a state of amino acid deprivation within the cancer cell.[1][7] The consequences of this
are multifaceted:

o Suppression of Protein Synthesis: With a depleted intracellular amino acid pool, the
machinery for protein synthesis is hampered. This is evidenced by the inhibition of mMTOR
substrate phosphorylation, a key regulator of protein synthesis.[9][10]

 Induction of the Amino Acid Deprivation Response (AADR): Cells respond to amino acid
scarcity by activating stress response pathways. Tosedostat treatment leads to the
upregulation of genes involved in amino acid transport and metabolism, as well as the
phosphorylation of eukaryotic initiation factor 2a (elF2a).[10][11]

» Pro-Apoptotic Effects: The sustained cellular stress caused by amino acid deprivation
ultimately triggers apoptosis (programmed cell death). This is mediated, in part, by an
increase in the levels of pro-apoptotic proteins such as Noxa.[1][7]

The selectivity of tosedostat for transformed cells over non-transformed cells is a key aspect
of its therapeutic potential.[10] Cancer cells, with their high metabolic and proliferative rates,
are thought to be more sensitive to disruptions in amino acid supply than their normal
counterparts.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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